

Spectroscopic Fingerprint of Pivalic Acid: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Pivalic acid*

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This technical guide provides a comprehensive overview of the infrared (IR) and Raman spectroscopic data of **pivalic acid** (also known as trimethylacetic acid or 2,2-dimethylpropanoic acid). **Pivalic acid** and its derivatives are of significant interest in pharmaceutical and chemical research due to their unique steric properties conferred by the bulky tert-butyl group. Understanding their vibrational characteristics is crucial for structural elucidation, reaction monitoring, and quality control. This document summarizes key vibrational frequencies and their assignments, details the experimental protocols for acquiring these spectra, and presents a logical workflow for spectroscopic analysis.

Vibrational Spectra of Pivalic Acid: Data and Assignments

The vibrational spectrum of a molecule provides a unique fingerprint based on the stretching and bending of its chemical bonds. Both infrared (IR) and Raman spectroscopy probe these vibrations, but they are governed by different selection rules, often providing complementary information.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy of **pivalic acid** is characterized by strong absorptions corresponding to the carboxylic acid functional group. The data presented here is a compilation from various sources, including the Sadtler Research Laboratories Prism Collection as cited in PubChem.

Wavenumber (cm ⁻¹)	Intensity	Assignment	Vibrational Mode
~3000-2500	Broad, Strong	O-H stretch	$\nu(\text{O-H})$
2975-2870	Strong	C-H stretch (asymmetric and symmetric)	$\nu(\text{C-H})$
~1710	Very Strong	C=O stretch (carbonyl)	$\nu(\text{C=O})$
~1470	Medium	C-H bend (asymmetric)	$\delta(\text{C-H})$
~1420	Medium	O-H in-plane bend	$\delta(\text{O-H})$
~1220	Strong	C-O stretch	$\nu(\text{C-O})$
~940	Broad, Medium	O-H out-of-plane bend	$\gamma(\text{O-H})$
~770	Medium	C-C skeletal vibrations	$\nu(\text{C-C})$

Note: The exact peak positions can vary depending on the sample phase (solid, liquid, gas) and the presence of hydrogen bonding.

Raman Spectroscopy Data

Raman spectroscopy of **pivalic acid** highlights the vibrations of the carbon skeleton and the symmetric vibrations of the functional groups. The following data is based on a study of the liquid and plastic phases of **pivalic acid**.[\[1\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment	Vibrational Mode
~2980	Strong	C-H stretch (asymmetric)	$\nu_{as}(\text{CH}_3)$
~2920	Strong, Polarized	C-H stretch (symmetric)	$\nu_s(\text{CH}_3)$
~1655	Weak	C=O stretch (carbonyl)	$\nu(\text{C=O})$
~1450	Medium	C-H bend (asymmetric)	$\delta_{as}(\text{CH}_3)$
~1310	Medium	C-H bend (symmetric)	$\delta_s(\text{CH}_3)$
~890	Strong, Polarized	C-C stretch (symmetric)	$\nu_s(\text{C-C})$
~770	Medium	C-C stretch (asymmetric)	$\nu_{as}(\text{C-C})$
~590	Medium	C-C-O deformation	$\delta(\text{C-C-O})$
~340	Medium	C-C-C deformation	$\delta(\text{C-C-C})$

Note: The intensities and positions in Raman spectra can be influenced by the physical state and intermolecular interactions.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate analysis. The following sections detail typical experimental methodologies for obtaining IR and Raman spectra of **pivalic acid**.

Infrared (IR) Spectroscopy Protocol

Sample Preparation: For solid-state analysis, a small amount of **pivalic acid** can be finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, the solid sample can be placed

directly onto the ATR crystal. For liquid-phase analysis, **pivalic acid** can be melted or dissolved in a suitable solvent (e.g., carbon tetrachloride, ensuring no solvent interference in the regions of interest) and placed between two salt plates (e.g., NaCl or KBr).

Instrumentation and Data Acquisition: A Fourier Transform Infrared (FT-IR) spectrometer is typically used.

- Light Source: Globar or Nernst glower.
- Beamsplitter: KBr.
- Detector: Deuterated Triglycine Sulfate (DTGS) or Mercury Cadmium Telluride (MCT).
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Scans: Typically 16 to 64 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment (or the pure solvent/KBr pellet) is recorded and subtracted from the sample spectrum.

Raman Spectroscopy Protocol

Sample Preparation: **Pivalic acid** can be analyzed as a solid (in a capillary tube or on a microscope slide) or in its molten state. For solution-state analysis, a concentration of around 10% in a non-fluorescent solvent is often used.

Instrumentation and Data Acquisition: A dispersive Raman spectrometer or an FT-Raman spectrometer is commonly employed.

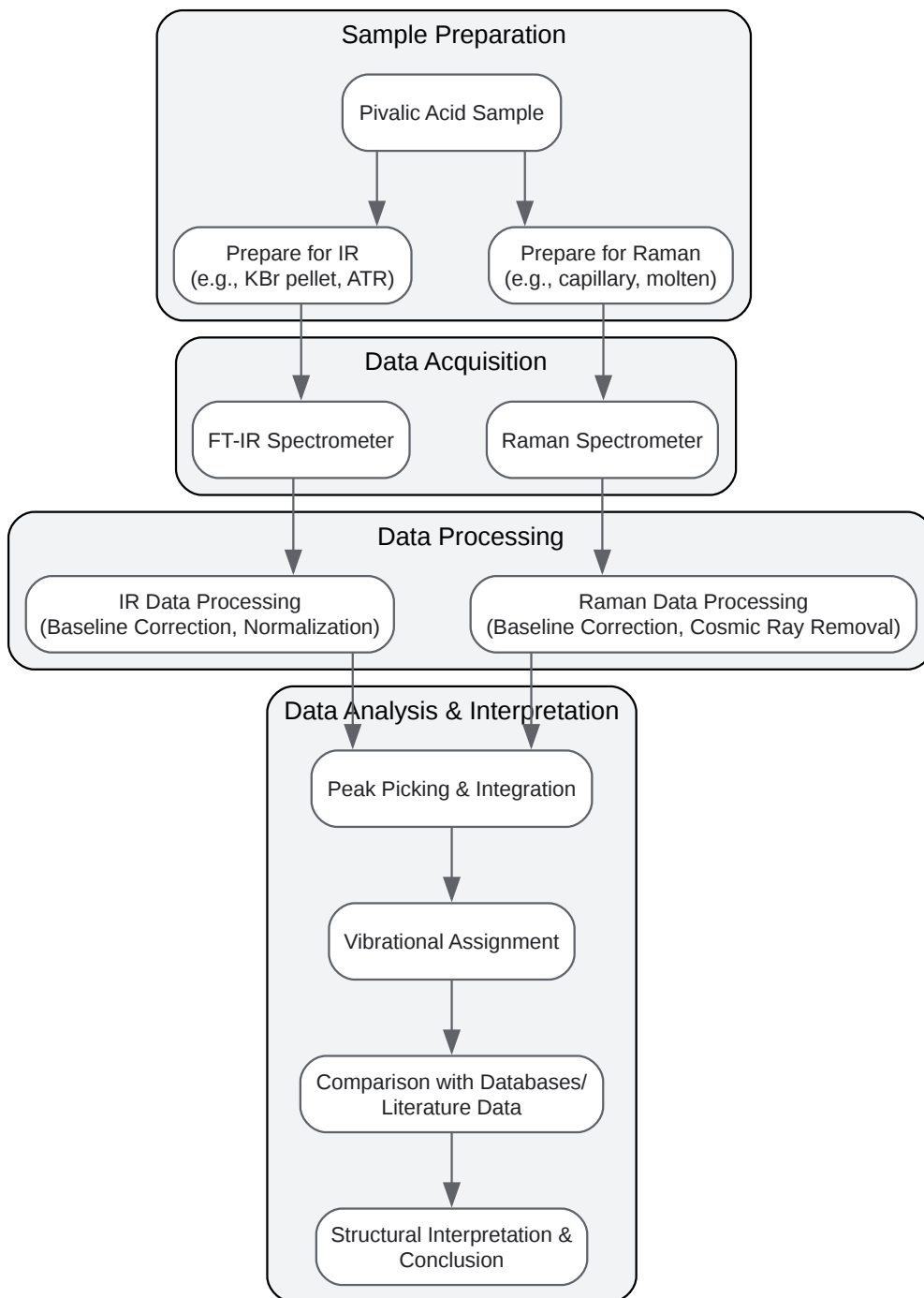
- Excitation Source: A laser with a specific wavelength is used, for example, a 514.5 nm Argon ion laser or a 785 nm diode laser.^[1]
- Power at Sample: Laser power is typically kept low (e.g., 10-100 mW) to avoid sample degradation or fluorescence.
- Spectrometer: A high-resolution spectrometer with a grating is used to disperse the scattered light.

- **Detector:** A sensitive charge-coupled device (CCD) detector is used to record the Raman signal.
- **Spectral Range:** Typically from 100 cm^{-1} to 3500 cm^{-1} .
- **Acquisition Time and Accumulations:** Multiple scans with an exposure time of several seconds to minutes are accumulated to obtain a good quality spectrum.

Workflow for Spectroscopic Analysis of Pivalic Acid

The following diagram illustrates a typical workflow for the spectroscopic analysis of **pivalic acid**, from initial sample handling to final data interpretation.

Workflow for Spectroscopic Analysis of Pivalic Acid

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References

- 1. Pivalic acid (75-98-9) IR Spectrum [chemicalbook.com]
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